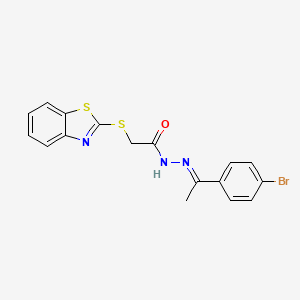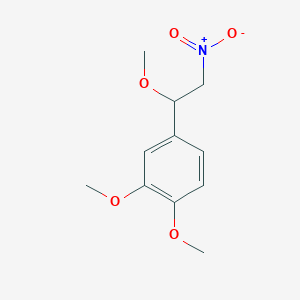![molecular formula C21H28BrN3O2S B11974873 N-[(2Z)-3-cyclohexyl-4-(3-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]cyclohexanamine hydrobromide](/img/structure/B11974873.png)
N-[(2Z)-3-cyclohexyl-4-(3-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]cyclohexanamine hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-CYCLOHEXYL-4-(3-NITROPHENYL)-1,3-THIAZOL-2(3H)-YLIDENE)CYCLOHEXANAMINE HBR is a complex organic compound with a unique structure that includes a thiazole ring, a nitrophenyl group, and cyclohexyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CYCLOHEXYL-4-(3-NITROPHENYL)-1,3-THIAZOL-2(3H)-YLIDENE)CYCLOHEXANAMINE HBR typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under acidic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the phenyl ring using a mixture of concentrated nitric acid and sulfuric acid.
Cyclohexyl Substitution: The cyclohexyl groups can be introduced through a Friedel-Crafts alkylation reaction using cyclohexyl chloride and a Lewis acid catalyst such as aluminum chloride.
Final Assembly: The final compound is assembled by reacting the intermediate products under controlled conditions to form the desired thiazole derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
N-(3-CYCLOHEXYL-4-(3-NITROPHENYL)-1,3-THIAZOL-2(3H)-YLIDENE)CYCLOHEXANAMINE HBR can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
科学的研究の応用
N-(3-CYCLOHEXYL-4-(3-NITROPHENYL)-1,3-THIAZOL-2(3H)-YLIDENE)CYCLOHEXANAMINE HBR has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of N-(3-CYCLOHEXYL-4-(3-NITROPHENYL)-1,3-THIAZOL-2(3H)-YLIDENE)CYCLOHEXANAMINE HBR involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-(3-CYCLOHEXYL-4-(3-NITROPHENYL)-1,3-THIAZOL-2(3H)-YLIDENE)CYCLOHEXANAMINE
- N-(3-CYCLOHEXYL-4-(3-NITROPHENYL)-1,3-THIAZOL-2(3H)-YLIDENE)CYCLOHEXANAMINE HCL
- N-(3-CYCLOHEXYL-4-(3-NITROPHENYL)-1,3-THIAZOL-2(3H)-YLIDENE)CYCLOHEXANAMINE SULFATE
Uniqueness
N-(3-CYCLOHEXYL-4-(3-NITROPHENYL)-1,3-THIAZOL-2(3H)-YLIDENE)CYCLOHEXANAMINE HBR is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.
特性
分子式 |
C21H28BrN3O2S |
|---|---|
分子量 |
466.4 g/mol |
IUPAC名 |
N,3-dicyclohexyl-4-(3-nitrophenyl)-1,3-thiazol-2-imine;hydrobromide |
InChI |
InChI=1S/C21H27N3O2S.BrH/c25-24(26)19-13-7-8-16(14-19)20-15-27-21(22-17-9-3-1-4-10-17)23(20)18-11-5-2-6-12-18;/h7-8,13-15,17-18H,1-6,9-12H2;1H |
InChIキー |
RIGFBXFRSGNDAR-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)N=C2N(C(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])C4CCCCC4.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-Methylphenyl)-2-({4-(3-methylphenyl)-5-[(4-(3-methylphenyl)-5-{[2-oxo-2-(2-toluidino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-YL)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)acetamide](/img/structure/B11974792.png)
![6,7-Bis(4-methoxyphenyl)-10-methyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11974798.png)

![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(4-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11974810.png)
![3-allyl-2-({2-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-2-oxoethyl}thio)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11974818.png)

![N-[N-(Chloroacetyl)-DL-leucyl]glycine](/img/structure/B11974825.png)

![4-(4-chlorobenzyl)-N-[(E,2E)-3-(2-furyl)-2-propenylidene]-1-piperazinamine](/img/structure/B11974867.png)

![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11974874.png)

![{[(16-{2-[(Carboxymethyl)amino]-2-oxoethyl}-1,4,10,13-tetraoxa-7,16-diazacyclooctadecan-7-yl)acetyl]amino}acetic acid](/img/structure/B11974888.png)
![2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11974891.png)
